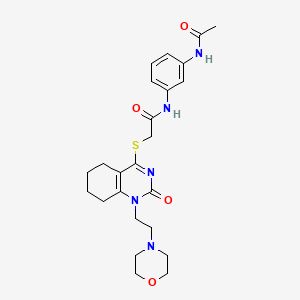
N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H31N5O4S and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with potential medicinal applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a thioacetamide backbone with acetamide and morpholino functional groups. Its unique structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thioamide: Utilizing appropriate thiol and acetamide derivatives.
- Introduction of the Morpholino Group: Achieved through nucleophilic substitution reactions.
- Final Coupling Reaction: Combining the morpholino derivative with the thioamide precursor under controlled conditions.
High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring synthesis progress and confirming product identity.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Similar compounds have shown potential in:
- Enzyme Inhibition: Particularly in inflammatory pathways.
- Modulation of Cellular Signaling: Influencing pathways related to cell growth and apoptosis.
Recent studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs), which are critical in inflammatory responses and signal transduction pathways .
Pharmacological Studies
Preliminary pharmacological studies indicate that this compound may exhibit:
- Antimicrobial Activity: In vitro tests have shown effectiveness against various bacterial strains.
- Anticancer Properties: Initial assays suggest cytotoxic effects on cancer cell lines through apoptosis induction mechanisms.
Case Studies
-
Study on Antimicrobial Activity:
- Researchers tested the compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Evaluation of Anticancer Effects:
- A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound led to a 40% reduction in cell viability after 48 hours.
- Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S/c1-17(30)25-18-5-4-6-19(15-18)26-22(31)16-34-23-20-7-2-3-8-21(20)29(24(32)27-23)10-9-28-11-13-33-14-12-28/h4-6,15H,2-3,7-14,16H2,1H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJDNQSPVTFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














